molecular formula C8H4N2O4 B12922392 (5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) CAS No. 6990-21-2

(5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one)

Cat. No.: B12922392
CAS No.: 6990-21-2
M. Wt: 192.13 g/mol
InChI Key: VKAUNIOZDUTNBR-NXZHAISVSA-N
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Description

(5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) is a synthetic organic compound that features a hydrazine linkage between two furanone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) typically involves the reaction of hydrazine with furan-2(5H)-one derivatives. The reaction conditions may include:

    Solvent: Common solvents such as ethanol, methanol, or water.

    Temperature: The reaction may be carried out at room temperature or under reflux conditions.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions may yield hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate, hydrogen peroxide, or nitric acid.

    Reducing agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example:

    Oxidation: May produce furanone derivatives with additional oxygen-containing functional groups.

    Reduction: May yield hydrazine derivatives or fully reduced furanone rings.

Scientific Research Applications

Chemistry

In chemistry, (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and functionalizations.

Biology

In biological research, this compound may be investigated for its potential biological activity. Hydrazine derivatives are known to exhibit various pharmacological properties, and this compound could be explored for its potential as a drug candidate.

Medicine

In medicine, (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) may be studied for its potential therapeutic applications. This could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) would depend on its specific interactions with molecular targets. This could involve:

    Molecular targets: Such as enzymes, receptors, or other proteins.

    Pathways involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine derivatives: Compounds with similar hydrazine linkages.

    Furanone derivatives: Compounds with similar furanone rings.

Uniqueness

(5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) is unique due to its specific combination of hydrazine and furanone moieties. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

6990-21-2

Molecular Formula

C8H4N2O4

Molecular Weight

192.13 g/mol

IUPAC Name

(5E)-5-[(E)-(5-oxofuran-2-ylidene)hydrazinylidene]furan-2-one

InChI

InChI=1S/C8H4N2O4/c11-7-3-1-5(13-7)9-10-6-2-4-8(12)14-6/h1-4H/b9-5+,10-6+

InChI Key

VKAUNIOZDUTNBR-NXZHAISVSA-N

Isomeric SMILES

C\1=CC(=O)O/C1=N/N=C\2/OC(=O)C=C2

Canonical SMILES

C1=CC(=O)OC1=NN=C2C=CC(=O)O2

Origin of Product

United States

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